3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid
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Overview
Description
“3-((3-(Thiophene-2-sulfonamido)quinoxalin-2-yl)amino)benzoic acid” is a chemical compound with the molecular formula C11H9NO4S2 . It has a molecular weight of 283.33 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14) . This code provides a specific string of characters that represent the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a predicted melting point of 195.18°C . Its boiling point is predicted to be approximately 507.2°C at 760 mmHg . The compound has a predicted density of approximately 1.6 g/cm3 and a refractive index of n20D 1.68 .Scientific Research Applications
Synthesis and Biological Activity
The synthesis of novel compounds involving thiophene and quinoxaline moieties has been extensively studied due to their promising biological activities. For instance, the preparation of thiosemicarbazide, thiourea, bisthiourea, and benzoazole derivatives bearing a quinoxalin-2-yl moiety from sulfaquinoxaline has led to compounds with significant antibacterial and antifungal activities (El-Gaby et al., 2003). Additionally, novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene moieties have shown potential as anticancer agents, particularly against the human breast cancer cell line (MCF7), highlighting their importance in cancer research (Ghorab et al., 2014).
Antimicrobial and Anticancer Applications
The exploration of thiophene and quinoxaline derivatives extends to antimicrobial and anticancer applications. The green synthesis of quinoxaline sulfonamides has resulted in compounds with notable antibacterial activity against Staphylococcus spp. and Escherichia coli, demonstrating the potential of these compounds in addressing bacterial infections (Alavi et al., 2017). Moreover, the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents further underscores the therapeutic potential of these chemical structures (Hafez et al., 2017).
Chemical Synthesis and Fluorescent Properties
The chemical synthesis of these compounds often leads to structures with interesting physical properties, such as fluorescence. For example, the synthesis of 2-(1-benzofuran-2-yl)-4-(1,3-benzoxazol-2-yl/1,3-benzothiazol-2-yl) quinolines has unveiled compounds with blue-green fluorescent properties, indicating their potential use in material science and as fluorescent probes (Bodke et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
3-[[3-(thiophen-2-ylsulfonylamino)quinoxalin-2-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O4S2/c24-19(25)12-5-3-6-13(11-12)20-17-18(22-15-8-2-1-7-14(15)21-17)23-29(26,27)16-9-4-10-28-16/h1-11H,(H,20,21)(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTUQEZXZUYHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NC4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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